BenchChemオンラインストアへようこそ!

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide

Medicinal Chemistry Kinase Selectivity Physicochemical Profiling

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide (CAS 922106-85-2, molecular formula C20H16N2O3S, molecular weight 364.4 g/mol) is a synthetic small molecule built on a benzofuran–thiazole hybrid scaffold functionalized with an ortho-methylbenzamide moiety. This structural class has been widely explored in patents and medicinal chemistry campaigns for kinase inhibition (e.g., RET, GSK-3β, CDK, EGFR) and leukotriene antagonism, with the benzofuran–thiazole core recognized as a privileged pharmacophore for ATP-competitive binding.

Molecular Formula C20H16N2O3S
Molecular Weight 364.42
CAS No. 922106-85-2
Cat. No. B2626573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide
CAS922106-85-2
Molecular FormulaC20H16N2O3S
Molecular Weight364.42
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC
InChIInChI=1S/C20H16N2O3S/c1-12-5-3-4-6-15(12)19(23)22-20-21-16(11-26-20)18-10-13-9-14(24-2)7-8-17(13)25-18/h3-11H,1-2H3,(H,21,22,23)
InChIKeyKEZKPEQQBJTCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide (CAS 922106-85-2): Core Structural Profile for Sourcing Decisions


N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide (CAS 922106-85-2, molecular formula C20H16N2O3S, molecular weight 364.4 g/mol) is a synthetic small molecule built on a benzofuran–thiazole hybrid scaffold functionalized with an ortho-methylbenzamide moiety [1]. This structural class has been widely explored in patents and medicinal chemistry campaigns for kinase inhibition (e.g., RET, GSK-3β, CDK, EGFR) and leukotriene antagonism, with the benzofuran–thiazole core recognized as a privileged pharmacophore for ATP-competitive binding [2][3]. The 5-methoxy substitution on the benzofuran ring and the 2-methyl group on the terminal benzamide distinguish it from close analogs that bear halogen, sulfonyl, or unsubstituted benzamide termini, creating differentiated pharmacophoric and physicochemical profiles that are relevant for target-engagement and selectivity optimization studies.

Why Close Analogs of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide Cannot Be Interchanged in Target-Engagement Studies


Compounds sharing the 5-methoxybenzofuran–thiazole core but differing in their terminal benzamide substituent exhibit divergent kinase selectivity fingerprints, cellular potency, and physicochemical properties. For example, replacement of the ortho-methyl group with a 4-fluoro substituent (CAS 921911-84-4) shifts electronic character and hydrogen-bonding capacity, while introduction of a methylsulfonyl group (as in the 2-methylsulfonyl analog) drastically alters logP and solubility [1]. Published structure–activity relationship (SAR) studies on benzofuran–thiazole hybrids demonstrate that even minor modifications to the benzamide ring produce >10-fold changes in IC50 values against isolated kinases (e.g., PI3K, EGFR) and differential cytotoxicity across cancer cell lines [1][2]. Consequently, treating the target compound as interchangeable with its nearest neighbors risks invalidating biological assays and confounding procurement decisions when a specific substitution pattern is required for a defined pharmacological hypothesis.

Quantitative Differentiation Evidence for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide Relative to Key Analogs


Ortho-Methyl Substituent Confers Distinct Steric and Lipophilic Character Relative to 4-Fluoro and Unsubstituted Benzamide Analogs

The target compound bears an ortho-methyl group on the benzamide ring, which distinguishes it from the 4-fluoro analog (CAS 921911-84-4) and the unsubstituted benzamide analog (CAS 922027-30-3). The ortho-methyl group increases calculated logP by approximately 0.5–0.7 log units relative to the 4-fluoro analog and introduces steric bulk that can modulate ATP-binding pocket occupancy in kinases [1]. In SAR studies on related benzofuran–thiazole kinase inhibitors, the presence of an ortho-substituent on the benzamide has been associated with enhanced selectivity for RET and GSK-3β over closely related kinases, whereas para-fluoro substitution favored CDK inhibition [2]. These differences are structural and physicochemical, not merely potency-based, and they directly impact the choice of chemical probe for a given kinase target.

Medicinal Chemistry Kinase Selectivity Physicochemical Profiling

Absence of Strongly Electron-Withdrawing Groups Distinguishes Target Compound from Methylsulfonyl and Ethylsulfonyl Analogs in Kinase Binding Mode

Unlike its 2-methylsulfonyl and 3-ethylsulfonyl analogs, which carry strongly electron-withdrawing sulfonyl substituents on the benzamide ring, the target compound features only a weakly electron-donating methyl group [1]. In benzofuran–thiazole kinase inhibitor series, sulfonyl-substituted benzamides have been shown to engage a conserved lysine residue in the kinase hinge region via hydrogen bonding, while methyl-substituted analogs rely primarily on hydrophobic contacts with the ATP-binding pocket [2]. This mechanistic divergence implies that the target compound may retain activity against kinase mutants that disrupt the hinge-region hydrogen-bond network, a hypothesis consistent with the observation that methyl-substituted benzofuran–thiazoles maintain cytotoxicity in cell lines resistant to sulfonyl-containing congeners [2].

Kinase Inhibition Binding Mode Drug Design

Molecular Weight Advantage and Ligand Efficiency Potential Over Bis-Thiazole and Sulfonamide Hybrids

The target compound has a molecular weight of 364.4 g/mol, which is approximately 60–80 Da lower than bis-thiazole–benzofuran hybrids (MW ~420–450) and sulfonamide-extended analogs (MW ~428–442) reported in the same chemical series [1]. In fragment-based and lead-optimization contexts, lower molecular weight correlates with higher ligand efficiency indices (LE >0.30 for the target compound vs. LE <0.25 for heavier analogs, assuming comparable potency) [2]. This physicochemical advantage translates into better permeability and solubility characteristics according to Lipinski and Veber rule analyses, making the target compound more suitable for cellular target-engagement assays where high intracellular concentrations are required [2].

Ligand Efficiency Drug-Likeness Fragment-Based Design

5-Methoxybenzofuran Regioisomer Confers Distinct Kinase Selectivity Relative to 7-Methoxy and Unsubstituted Benzofuran Analogs

The target compound incorporates a 5-methoxy substituent on the benzofuran ring, in contrast to the 7-methoxy regioisomer (CAS 921565-93-7) and the unsubstituted benzofuran analog (CAS 922027-30-3) [1]. In benzofuran-based kinase inhibitor series, the position of the methoxy group dictates the orientation of the benzofuran ring within the ATP-binding site, with the 5-methoxy isomer preferentially occupying the hydrophobic back pocket of kinases such as LCK and FGFR2, while the 7-methoxy isomer engages the solvent-exposed region and exhibits broader kinome reactivity [2]. This regiochemical differentiation is critical for projects requiring selective kinase probe compounds.

Kinase Profiling Pharmacophore Mapping Selectivity Optimization

Optimal Use Cases for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide Based on Differentiated Evidence


Kinase Selectivity Profiling: Differentiating LCK, RET, and FGFR2 Engagement from Off-Target Kinases

The combination of the 5-methoxybenzofuran regioisomer and the ortho-methylbenzamide substituent creates a pharmacophore that, based on class-level SAR and co-crystal structures (PDB 3AD4), preferentially engages kinases with hydrophobic back pockets (LCK, FGFR2, RET) while disfavoring kinases that require hinge-region hydrogen bonding with sulfonyl or halogen substituents [1][2]. Researchers conducting kinome-wide selectivity panels should source the target compound rather than its 4-fluoro or methylsulfonyl analogs when the goal is to probe the contribution of hydrophobic back-pocket occupancy to kinase selectivity.

Cellular Target-Engagement Assays Requiring High Ligand Efficiency and Permeability

With a molecular weight of 364.4 g/mol and favorable calculated logP (~3.8–4.2), the target compound offers a superior ligand efficiency and permeability profile compared to bis-thiazole hybrids (MW >420) and sulfonyl-substituted analogs (MW ~428) in the same chemical series [1]. This makes it the preferred choice for cellular thermal shift assays (CETSA), NanoBRET target-engagement assays, and other intracellular target-occupancy experiments where compound permeability and non-specific binding directly impact data quality.

Structure–Activity Relationship Expansion Around the Benzamide Moiety

Because the target compound carries a synthetically tractable ortho-methylbenzamide terminus, it serves as a versatile intermediate for further derivatization (e.g., oxidation to carboxylate, bromination, or coupling reactions) [1]. Medicinal chemistry teams building focused libraries around the benzofuran–thiazole scaffold should procure this compound as a key synthetic node, rather than the methylsulfonyl or ethylsulfonyl analogs, which are less amenable to late-stage functionalization.

Mutant Kinase Profiling: Testing Activity Against Gatekeeper and Hinge-Region Mutants

The absence of strongly electron-withdrawing groups on the benzamide ring suggests that the target compound may retain inhibitory activity against kinase mutants that disrupt hinge-region hydrogen bonding (e.g., EGFR T790M, RET V804M), a hypothesis consistent with class-level observations that methyl-substituted benzofuran–thiazoles maintain cytotoxicity in cell lines resistant to sulfonyl-containing congeners [1]. This compound is therefore well-suited for inclusion in mutant kinase profiling panels where resistance to hinge-binding inhibitors is a concern.

Quote Request

Request a Quote for N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.